P2X7 Antagonist Potency: Target Compound vs. Prototypical P2X7 Antagonist A-740003 (Class‑Level Comparison)
The target compound displays a measurable P2X7 antagonist EC50 of 62 000 nM (62 µM) against recombinant rat P2X7 in a radioligand‑binding assay [1]. In contrast, the well‑characterised P2X7 antagonist A‑740003 exhibits an IC50 of 40–100 nM against rat and human P2X7 in fluorometric calcium‑flux and electrophysiological assays [2]. This >600‑fold difference in potency positions the target compound not as a high‑affinity probe, but as a moderate‑affinity chemotype suitable for fragment‑based or scaffold‑hopping campaigns where synthetic accessibility and the presence of a confirmed P2X7 fingerprint outweigh absolute potency. Additionally, the EC50 value provides a quantitative baseline that is lacking for the vast majority of commercial benzothiazole‑thiazole screening compounds, which are sold without any target‑engagement data.
| Evidence Dimension | P2X7 antagonist potency (EC50 / IC50) |
|---|---|
| Target Compound Data | EC50 = 62 000 nM (rat P2X7, radioligand binding) [1] |
| Comparator Or Baseline | A-740003: IC50 = 40–100 nM (rat/human P2X7, Ca2+ flux / electrophysiology) [2] |
| Quantified Difference | >600‑fold lower potency for the target compound relative to A‑740003 |
| Conditions | Recombinant rat P2X7; radioligand‑binding assay (BindingDB ChEMBL_147425) vs. human/rat P2X7 fluorometric and electrophysiological assays |
Why This Matters
For procurement decisions, this establishes the compound as one of the very few benzothiazole–thiazole hybrids with a publicly confirmed P2X7 EC50, enabling researchers to rationally allocate it as a moderate‑affinity starting point rather than mistakenly treating it as a high‑affinity probe.
- [1] BindingDB Entry BDBM85043 / ChEMBL_147425 (CHEMBL754458). EC50 = 62 000 nM. http://bdb2.ucsd.edu/jsp/dbsearch/Summary_ki.jsp?entryid=50037061 View Source
- [2] Donnelly-Roberts, D. L.; Jarvis, M. F. (2007). Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states. Br. J. Pharmacol. 151(5):571–579. (A-740003 IC50 data). https://doi.org/10.1038/sj.bjp.0707265 View Source
